molecular formula C4H2ClN3O3 B1322429 4-Nitro-1h-pyrazole-3-carbonyl chloride CAS No. 518990-55-1

4-Nitro-1h-pyrazole-3-carbonyl chloride

Cat. No.: B1322429
CAS No.: 518990-55-1
M. Wt: 175.53 g/mol
InChI Key: RZBGKBIWPRUUTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C4H2ClN3O3 It is characterized by a five-membered pyrazole ring substituted with a nitro group at the 4-position and a carbonyl chloride group at the 3-position

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Nitro-1h-pyrazole-3-carbonyl chloride . For instance, the compound’s reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature and storage conditions.

Biochemical Analysis

Biochemical Properties

4-Nitro-1H-pyrazole-3-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis. This compound can also form covalent bonds with amino acid residues in proteins, leading to alterations in protein structure and function. The interactions of this compound with biomolecules are primarily driven by its reactive carbonyl chloride group, which can form stable adducts with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors or modifying chromatin structure, thereby altering the transcriptional activity of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, resulting in enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage, apoptosis, and organ toxicity. It is essential to determine the appropriate dosage to achieve the desired biological effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can result in changes in metabolic pathways and the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and cells can influence its biological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate cellular processes such as metabolism and signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-nitro-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 4-Nitro-1H-pyrazole-3-carbonyl chloride are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2):

    Hydrogen Gas and Catalysts: Employed for the reduction of the nitro group.

    Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.

Major Products Formed:

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

Comparison with Similar Compounds

Uniqueness: 4-Nitro-1H-pyrazole-3-carbonyl chloride is unique due to its combination of a nitro group and a carbonyl chloride group on the pyrazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBGKBIWPRUUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-1h-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Nitro-1h-pyrazole-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Nitro-1h-pyrazole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Nitro-1h-pyrazole-3-carbonyl chloride
Reactant of Route 5
4-Nitro-1h-pyrazole-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Nitro-1h-pyrazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.